1-benzyl-3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
1-benzyl-3-(4-chlorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO5S/c1-30-21-12-19-20(13-22(21)31-2)26(14-16-6-4-3-5-7-16)15-23(24(19)27)32(28,29)18-10-8-17(25)9-11-18/h3-13,15H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCCRGDLTYFGMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
1-benzyl-3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction can reduce specific functional groups, such as nitro groups to amines, using reducing agents like lithium aluminum hydride or hydrogen gas.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the replacement of specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
1-benzyl-3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activities.
Industry: Its unique chemical properties can be leveraged in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, the compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Quinolin-4-one Core
a. 1-Benzyl-3-(naphthalene-1-carbonyl)-1,4-dihydroquinolin-4-one (Compound 83)
- Structure : Differs at position 3, where a naphthalene-1-carbonyl group replaces the 4-chlorobenzenesulfonyl moiety .
- Molecular Weight : 390 g/mol (vs. 454.9 g/mol for the target compound).
- Key Differences: The naphthalene carbonyl group is less polar than the sulfonyl group, increasing lipophilicity (logP ~3.5 estimated vs. ~2.8 for the sulfonyl analog).
- Biological Activity : Compound 83 demonstrated moderate inhibitory activity against protein kinases in preliminary assays, suggesting the sulfonyl group in the target compound may enhance selectivity due to stronger hydrogen-bonding capacity .
b. 6,7-Diethoxy-1,4-dihydroquinolin-4-one
- Structure: Retains the quinolin-4-one core but lacks the benzyl and sulfonyl substituents, with ethoxy groups replacing methoxy at positions 6 and 7 .
- Molecular Weight : ~275 g/mol (simpler structure).
- Absence of the 4-chlorobenzenesulfonyl group limits interactions with polar binding pockets.
Sulfonyl vs. Carbonyl Derivatives
A critical distinction lies in the electronic and steric profiles of the substituents at position 3:
| Property | 4-Chlorobenzenesulfonyl Group | Naphthalene-1-carbonyl Group |
|---|---|---|
| Electron Effect | Strong electron-withdrawing | Moderate electron-withdrawing |
| Polar Surface Area | ~45 Ų | ~35 Ų |
| Hydrogen Bonding | Two H-bond acceptors (S=O) | One H-bond acceptor (C=O) |
The sulfonyl group enhances solubility in polar solvents and may improve target engagement in hydrophilic environments, such as enzyme active sites .
Role of Methoxy Substituents
The 6,7-dimethoxy configuration is shared with 6,7-Dimethoxy-1,4-anthraquinone, a structurally related compound analyzed via X-ray crystallography . Key observations:
- Methoxy groups induce planarity in the aromatic system, facilitating π-π stacking with biological targets.
- Bond distances (e.g., C–O ~1.36 Å) and angles (C–C–O ~120°) are consistent with optimized electronic delocalization, which may stabilize interactions with DNA or proteins .
Research Implications
The target compound’s unique sulfonyl and methoxy substituents position it as a promising candidate for structure-activity relationship (SAR) studies. Future work should explore:
Biological Activity
1-benzyl-3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a compound of interest due to its potential pharmacological properties. This article reviews its biological activities, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C20H20ClN1O5S
- Molecular Weight : 409.89 g/mol
- Structure : The compound features a quinoline core substituted with a benzyl group and a chlorobenzenesulfonyl moiety, which may influence its biological interactions.
The biological activity of this compound has been linked primarily to its role as an inhibitor of enzymes involved in neurotransmission and inflammation. Specifically, it has shown promise as:
- Acetylcholinesterase (AChE) Inhibitor : Similar compounds have been investigated for their ability to inhibit AChE, which is crucial for the treatment of Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
- Anti-inflammatory Activity : The sulfonyl group may confer anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
In Vitro Studies
Recent studies have evaluated the compound's effects on various cell lines:
- Neuroblastoma Cells : In vitro assays demonstrated that this compound exhibits neuroprotective effects by reducing oxidative stress markers and apoptosis in neuroblastoma cells .
- Enzyme Inhibition Assays : Using Ellman's method, the compound was tested for AChE and BuChE inhibitory activities. Results indicated that it possesses significant inhibitory effects with IC50 values comparable to established inhibitors like donepezil .
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential:
- Alzheimer's Disease Models : In mice models of Alzheimer’s disease, administration of the compound resulted in improved cognitive function as measured by the Morris water maze test. Histopathological examinations revealed reduced amyloid plaque deposition .
Case Studies
Several case studies highlight the efficacy of this compound in specific conditions:
- Study on Cognitive Impairment : A study involving aged rats showed that treatment with this compound led to significant improvements in memory retention and learning capabilities compared to control groups .
- Inflammation Model : In a model of induced inflammation, the compound demonstrated a marked reduction in edema and inflammatory markers, suggesting its potential use as an anti-inflammatory agent .
Data Summary
| Study Type | Model/Assay | Key Findings |
|---|---|---|
| In Vitro | Neuroblastoma Cells | Reduced oxidative stress; decreased apoptosis |
| Enzyme Inhibition | AChE/BuChE Assays | Significant inhibition (IC50 values comparable to donepezil) |
| In Vivo | Alzheimer's Disease Model | Improved cognitive function; reduced amyloid plaques |
| In Vivo | Inflammation Model | Decreased edema and inflammatory markers |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-benzyl-3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with benzylamine, chlorobenzenesulfonyl chloride, and fluorinated intermediates. A key step is the coupling of the sulfonyl group to the quinoline core under mild conditions (e.g., using InCl₃ as a catalyst in microwave-assisted reactions). Optimization includes adjusting stoichiometry, reaction time (e.g., 5–10 minutes under microwave irradiation), and purification via column chromatography or recrystallization from CH₂Cl₂/di-isopropylether .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and detects impurities (e.g., overlapping signals in DMSO-d₆ require 2D NMR for resolution) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed [M+H]⁺ peaks) .
- X-ray Crystallography : SHELX software refines crystal structures to confirm dihedral angles (e.g., 57.84° between aromatic rings) and hydrogen-bonding patterns .
Advanced Research Questions
Q. How can structural contradictions in crystallographic and computational data be resolved?
- Methodological Answer : Discrepancies between experimental (X-ray) and computational (DFT) geometries arise from crystal packing effects. To resolve this:
- Use SHELXL for refining crystallographic parameters (e.g., thermal displacement factors) .
- Compare computed (gas-phase) and experimental (solid-state) bond lengths/angles, accounting for intermolecular forces like π-π stacking (centroid distance: ~3.94 Å) .
Q. What strategies address low yields in sulfonylation reactions during synthesis?
- Methodological Answer : Low yields (<60%) often stem from steric hindrance at the quinoline C3 position. Mitigation strategies include:
- Catalyst Screening : Test Lewis acids (e.g., InCl₃ vs. Pd(OAc)₂) to enhance regioselectivity .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve sulfonyl chloride reactivity .
Q. How do substituents on the benzyl or sulfonyl groups influence bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- 4-Chlorobenzenesulfonyl : Enhances binding to hydrophobic enzyme pockets (e.g., kinase targets) .
- 6,7-Dimethoxy Quinoline : Improves membrane permeability due to reduced polarity .
- Biological Assays : Compare IC₅₀ values against analogs with varied substituents (e.g., 4-fluoro vs. 4-chloro) using enzyme inhibition assays .
Q. How to interpret conflicting NMR data for diastereomeric byproducts?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Resolves signal overlap (e.g., diastereomers at C1 benzyl position) .
- Chiral HPLC : Separates enantiomers using cellulose-based columns and hexane/isopropanol gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
